molecular formula C21H29N3O4S B12637703 Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

Cat. No.: B12637703
M. Wt: 419.5 g/mol
InChI Key: MPAHEGBWVVDXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, ethoxy and methoxymethyl substituents, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of ethoxy and methoxymethyl groups, and the attachment of the piperazinyl moiety. Common reagents used in these reactions include sulfonyl chlorides, ethoxy and methoxymethyl halides, and piperazine derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted benzenesulfonamide compounds.

Scientific Research Applications

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H29N3O4S/c1-4-28-21-9-8-19(15-20(21)24-12-10-23(2)11-13-24)29(25,26)22-18-7-5-6-17(14-18)16-27-3/h5-9,14-15,22H,4,10-13,16H2,1-3H3

InChI Key

MPAHEGBWVVDXOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.